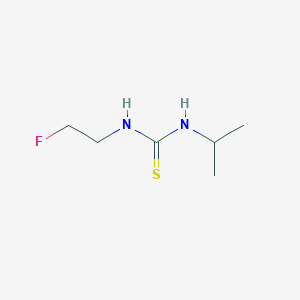
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea typically involves the reaction of 2-fluoroethylamine with isopropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the desired thiourea compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Sodium hydroxide, potassium cyanide, various amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Hydroxyethyl, cyanoethyl, aminoethyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator. It may interact with specific proteins or enzymes, affecting their activity.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, electrostatic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Chloroethyl)-1-(propan-2-yl)thiourea
- 3-(2-Bromoethyl)-1-(propan-2-yl)thiourea
- 3-(2-Iodoethyl)-1-(propan-2-yl)thiourea
Uniqueness
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. The fluorine atom can also influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H13FN2S |
|---|---|
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)-3-propan-2-ylthiourea |
InChI |
InChI=1S/C6H13FN2S/c1-5(2)9-6(10)8-4-3-7/h5H,3-4H2,1-2H3,(H2,8,9,10) |
InChI-Schlüssel |
SKLFFGQTJJCORC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=S)NCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[(1,4-Dichloro-3-iodobutan-2-yl)oxy]methyl}benzene](/img/structure/B13080993.png)

![Tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13080997.png)

![3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine](/img/structure/B13081004.png)





![Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine](/img/structure/B13081041.png)

